Octyl oxoacetate

Organic Synthesis Ester Reactivity Electrophilicity

Octyl oxoacetate (systematically octyl 2-oxoacetate or octyl glyoxylate) is an α-keto ester with the molecular formula C10H18O3. It belongs to the alkyl glyoxylate family, characterized by an electrophilic aldehyde group adjacent to the ester carbonyl.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 477884-85-8
Cat. No. B8557101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctyl oxoacetate
CAS477884-85-8
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)C=O
InChIInChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-13-10(12)9-11/h9H,2-8H2,1H3
InChIKeyCIFSXMMZCJYJTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Octyl Oxoacetate (CAS 477884-85-8): A Specialist α-Keto Ester Intermediate


Octyl oxoacetate (systematically octyl 2-oxoacetate or octyl glyoxylate) is an α-keto ester with the molecular formula C10H18O3. [1] It belongs to the alkyl glyoxylate family, characterized by an electrophilic aldehyde group adjacent to the ester carbonyl. This structural feature imparts a distinct reactivity profile compared to simple alkyl esters like octyl acetate, enabling participation in a range of transformations such as Diels-Alder and ene reactions. [2] Its primary applications are as a reactive intermediate in organic synthesis and, in some contexts, as a specialty solvent or plasticizer. [3]

Reactive α-keto ester with electrophilic aldehyde group
Enables Diels–Alder and carbonyl-ene transformations
Also serves as specialty solvent or reactive plasticizer

Why Simple Ester Analogs Cannot Substitute for Octyl Oxoacetate in Reactive Applications


The critical differentiator for octyl oxoacetate is its α-keto group. This aldehyde functionality makes it significantly more electrophilic than its simple ester counterpart, octyl acetate (CAS 112-14-1). [1] Consequently, it cannot be substituted by octyl acetate in applications requiring a reactive carbonyl, such as asymmetric synthesis or the formation of heterocycles. Similarly, substitution with shorter-chain alkyl glyoxylates like ethyl glyoxylate will alter the compound's lipophilicity (LogP) and boiling point, impacting its performance in non-polar environments or its phase behavior during synthesis and purification. [2]

Octyl acetate lacks α-keto group; may not support dienophile/ene reactivity needed in asymmetric synthesis.
Shorter-chain glyoxylates (e.g., ethyl glyoxylate) alter logP and boiling point, potentially impacting phase behavior in non-polar environments.

Quantitative Selection Criteria for Octyl Oxoacetate: Known Performance Data and Key Comparisons


Reactivity Differentiation from Simple Esters: α-Keto vs. Simple Ester Electrophilicity

The single most significant point of differentiation is the presence of the α-keto electrophilic center in octyl oxoacetate. While specific kinetic data for octyl oxoacetate hydration is not found in the primary literature, the fundamental reactivity of glyoxylate esters is well-established. The aldehyde group makes octyl oxoacetate a reactive dienophile and electrophile, a property entirely absent in its closest simple analog, octyl acetate, which lacks this functionality. [1] This is a class-level property that directly dictates the compound's utility in synthetic chemistry.

α-Keto Reactivity
Class-level inference
Reactive α-keto group present
vs octyl acetate: absent, functionally inert
Reactive carbonyl procurement fit; octyl acetate not alternative.
Based on established functional group chemistry.
Organic Synthesis Ester Reactivity Electrophilicity

Branched vs. Linear Isomer Properties: Comparison with 2-Ethylhexyl 2-oxoacetate

A direct comparison of predicted physicochemical properties reveals differences between linear octyl oxoacetate and its branched isomer, 2-ethylhexyl 2-oxoacetate (CAS 99978-42-4). The linear isomer is expected to exhibit a higher boiling point and different solubility parameters due to stronger van der Waals interactions and a different shape, which can be critical in solvent selection and purification process design. [1] While experimental data from authoritative databases is lacking, vendor safety data sheets and computational models consistently estimate a boiling point ~200-210 °C and density ~0.87 g/cm³ for the linear isomer, compared to a predicted boiling point near 198°C for the branched isomer.

Isomer Boiling Point
Cross-study comparable
~200 °C (linear)
vs branched: ~198.83 °C (predicted)
Boiling-point context for distillation; linear vs branched isomer differentiation.
Predicted values at 760 mmHg; vendor safety data sheet estimates.
Physicochemical Properties Isomer Comparison Lipophilicity

Synthesis Efficiency: Glyoxal Conversion to 1-Octyl Glyoxylate

A patent documenting the synthesis of alkyl glyoxylates reports a glyoxal conversion of 90%, with a combined selectivity for 1-octyl glyoxylate and 1-butyl glyoxylate of 74%, and a combined yield of 67%. [1] This data point provides a benchmark for the efficiency of producing this class of compound and is a quantitative differentiator from alternative synthetic routes that may yield other esters.

Synthesis Efficiency
Supporting evidence
90% glyoxal conversion, 74% selectivity, 67% combined yield
Yield benchmark for process evaluation and co-product assessment.
Oxidative esterification with octanol/butanol; patent data.
Chemical Synthesis Yield Selectivity

Recommended Application Scenarios for Octyl Oxoacetate Based on Differential Properties


Asymmetric Synthesis as a Chiral Glyoxylate Building Block

The α-keto ester functionality, as highlighted by its use in enantioselective reactions with chiral alcohols like 2-octanol to form chiral glyoxylates, makes octyl oxoacetate a candidate for asymmetric Diels-Alder and carbonyl-ene reactions. [1] Researchers should select it when a long, linear alkyl chain is required to influence diastereoselectivity or solubility without introducing a branched isomer's steric bulk.

Synthetic Intermediate Requiring a Long Linear Chain Electrophile

For the construction of molecules where a long 8-carbon chain is needed adjacent to a reactive carbonyl, octyl oxoacetate is the direct precursor. Its linear nature provides a defined architecture, differentiating it from the branched 2-ethylhexyl isomer. This is critical in medicinal chemistry, where linear alkyl chains are often preferred for their predictable metabolic and physicochemical profiles.

Specialty Solvent or Plasticizer with Reactive Handles

In niche materials science applications, octyl oxoacetate can be utilized as a reactive solvent or plasticizer that can be covalently incorporated into a polymer matrix via its aldehyde group, a feature unavailable in inert esters like octyl acetate. This can prevent leaching of the plasticizer and enhance material durability.

Application
Selection Property
Validation Focus
Asymmetric Synthesis Building Block
α-Keto ester reactivity; linear C8 chain for diastereoselectivity
Diels–Alder/ene reaction outcome; enantioselectivity
Synthetic Intermediate with Long Linear Chain
Linear C8 electrophile; defined architecture over branched isomer
Product purity; metabolic/physicochemical profiling in med chem
Specialty Solvent or Reactive Plasticizer
Reactive aldehyde handle for covalent incorporation into polymer
Leaching resistance; material durability under use conditions
Quote Request

Request a Quote for Octyl oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.